Boc-Asn-o-nitrophenyl ester
CAS No.: 38605-58-2
Cat. No.: VC21544374
Molecular Formula: C15H19N3O7
Molecular Weight: 353.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38605-58-2 |
|---|---|
| Molecular Formula | C15H19N3O7 |
| Molecular Weight | 353.33 g/mol |
| IUPAC Name | (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
| Standard InChI | InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)/t9-/m0/s1 |
| Standard InChI Key | KSOSHRILCLONAA-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Composition
Boc-Asn-o-nitrophenyl ester has a molecular formula of C15H19N3O7 and a molecular weight of 353.33 g/mol . The structure incorporates multiple functional groups that contribute to its reactivity and utility in peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary amino-protecting group that can be selectively removed under acidic conditions, while the o-nitrophenyl ester function provides activation of the carboxyl group for efficient coupling reactions.
Structural Characteristics
The structural configuration of Boc-Asn-o-nitrophenyl ester features a central asparagine amino acid with its α-amino group protected by the Boc group. The carboxyl group of asparagine is activated as an o-nitrophenyl ester, with the nitro group positioned at the ortho position of the phenyl ring. This positioning differs from the related compound Boc-D-Asn-ONp, where the nitro group is in the para position (p-nitrophenyl ester) . The side chain of asparagine contains a primary amide group that remains unprotected in this derivative.
Synthesis and Preparation
General Synthesis Approach
The synthesis of Boc-Asn-o-nitrophenyl ester typically involves the activation of Boc-protected asparagine for reaction with o-nitrophenol. This follows standard esterification procedures used in peptide chemistry. The preparation often utilizes coupling reagents such as dicyclohexylcarbodiimide (DCC) or similar carbodiimides to facilitate the formation of the ester bond between the carboxyl group of Boc-asparagine and the hydroxyl group of o-nitrophenol.
Synthetic Methodology
The detailed synthetic route for Boc-Asn-o-nitrophenyl ester is analogous to related nitrophenyl ester preparations documented in peptide synthesis literature. For instance, the p-nitrophenyl ester procedure has been employed for condensation reactions in peptide synthesis, as demonstrated in the synthesis of Boc-Asp(OBzl)-Leu-Lys(Z)-OH where Boc-Asp(OBzl)-ONp was used as a reagent . The preparation generally involves the reaction of Boc-Asn-OH with o-nitrophenol in the presence of a coupling agent, followed by purification steps to isolate the desired product.
Purification Methods
Purification of Boc-Asn-o-nitrophenyl ester typically follows standard procedures used for similar compounds in peptide chemistry. This often includes extraction with ethyl acetate, washing with aqueous solutions (such as 5% citric acid and water), drying over anhydrous sodium sulfate, and evaporation of solvents . Final purification may involve recrystallization from appropriate solvent systems or column chromatography to achieve high purity required for peptide synthesis applications.
Applications in Peptide Synthesis
Role in Coupling Reactions
Boc-Asn-o-nitrophenyl ester serves as an activated amino acid derivative that facilitates efficient peptide bond formation in synthetic procedures. The o-nitrophenyl ester group activates the carboxyl component, making it more susceptible to nucleophilic attack by the amino group of another amino acid or peptide. This activation strategy is particularly valuable in cases where other coupling methods might be less effective due to steric hindrance or other factors affecting reactivity.
Compatibility with Protection Strategies
In peptide synthesis strategies, Boc-Asn-o-nitrophenyl ester is compatible with various orthogonal protection schemes. The Boc protection of the α-amino group can be selectively removed using trifluoroacetic acid (TFA) treatment, as demonstrated in related peptide synthesis protocols . This orthogonality allows for selective deprotection and sequential peptide assembly, making it suitable for both solution-phase and solid-phase peptide synthesis methodologies.
Research Applications
Role in Biological Studies
Peptides synthesized using Boc-Asn-o-nitrophenyl ester as a building block have been utilized in various biological studies. While specific research directly using this compound is limited in the provided search results, related compounds have been used in studies involving central nervous system identification and localization, as well as myostimulatory effect assessments in beetles . The precise incorporation of asparagine residues into peptides is critical for maintaining their biological activity and structural integrity.
Pharmaceutical Applications
The synthetic peptides produced using activated asparagine derivatives like Boc-Asn-o-nitrophenyl ester have significant applications in pharmaceutical research. Such derivatives facilitate the synthesis of peptide-based drugs and therapeutic candidates. For instance, glucagon-like peptide-1 (GLP-1) analogues, which may incorporate asparagine residues, are important in diabetes research and treatment . The precise incorporation of asparagine using activated derivatives ensures the correct structural features required for biological activity.
Structure-Activity Relationships
Reactivity Considerations
The reactivity of Boc-Asn-o-nitrophenyl ester is influenced by both the electron-withdrawing effect of the nitro group and its position on the phenyl ring. The ortho positioning of the nitro group in this compound potentially affects its reactivity profile compared to the para isomer (Boc-D-Asn-ONp) . The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during peptide coupling reactions.
Isomeric Variations
Characterization Data
Identification Parameters
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